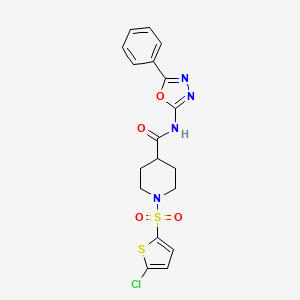

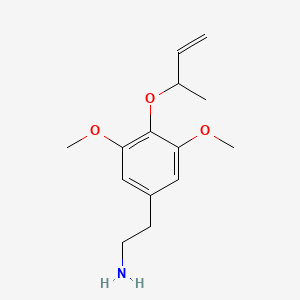

![molecular formula C25H22N2O5S B2354118 N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-6-metoxi-3-tosilquinolin-4-amina CAS No. 895648-45-0](/img/structure/B2354118.png)

N-(2,3-dihidrobenzo[b][1,4]dioxin-6-il)-6-metoxi-3-tosilquinolin-4-amina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 2,3-dihydro-1,4-benzodioxin-6-amine .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous Na2CO3 . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the N-position with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Molecular Structure Analysis

The molecular structure of this compound has been studied using various spectral techniques such as IR, 1H NMR, and EIMS . The computational investigation of optimized molecular structures, bond lengths, and bond angles were performed using density functional theory (DFT) with a B3LYP functional and 6-31G (d,p) basis set .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been analyzed in detail . The process involves a series of reactions including bromination, formation of 1,4-dioxane via pyrocatechol, cleavage of the methyl group with LiOH, and forming an acetyl chloride piperidine .Mecanismo De Acción

The mechanism of action of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine involves the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In addition, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine also inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.

Biochemical and Physiological Effects

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine has been shown to have various biochemical and physiological effects. In addition to its anti-cancer activity, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine has also been shown to possess anti-inflammatory, anti-microbial, and anti-oxidant properties. These properties make it a potential candidate for the treatment of various diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine in lab experiments is its high purity level, which ensures reliable and reproducible results. However, one of the limitations of using N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine is its low solubility in water, which may affect its bioavailability and efficacy in vivo.

Direcciones Futuras

There are several future directions for the research on N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine. One of the potential directions is to investigate the efficacy of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine in combination with other anti-cancer agents. Another direction is to study the pharmacokinetics and pharmacodynamics of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine in vivo to determine its optimal dosage and administration route. Furthermore, the potential use of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine in the treatment of other diseases, such as inflammatory and infectious diseases, can also be explored.

Conclusion

In conclusion, N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine is a promising compound that has potential applications in the field of medicine. Its anti-cancer, anti-inflammatory, anti-microbial, and anti-oxidant properties make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Métodos De Síntesis

The synthesis of N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine involves the reaction of 6-methoxy-3-tosylquinoline-4-amine with 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde in the presence of a catalyst. The reaction yields N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxy-3-tosylquinolin-4-amine as a white solid with a high purity level.

Aplicaciones Científicas De Investigación

Síntesis Enantioselectiva

Este compuesto se ha utilizado en la síntesis enantioselectiva de (2,3-dihidrobenzo[b][1,4]dioxin-2-il)metanoles . El proceso implica una O-arilación intramolecular altamente enantioselectiva catalizada por paladio . El ligando SDP(O) es la clave para obtener altos rendimientos y una excelente enantioselectividad .

Análisis de la Estructura Cristal

La estructura cristalina de un derivado de este compuesto, (E)-(2-((2,3-dihidrobenzo[b][1,4]dioxin-6-il)metileno)-N-fenilhidrazincarbotioamida, ha sido analizada . Este análisis proporciona información valiosa sobre las propiedades físicas y químicas del compuesto .

Inhibición de las Enzimas Colinesterasas y Lipooxigenasas

El compuesto ha mostrado una inhibición moderada a débil de las enzimas colinesterasas y lipooxigenasas . Esto sugiere posibles aplicaciones en el tratamiento de enfermedades donde estas enzimas juegan un papel .

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O5S/c1-16-3-7-19(8-4-16)33(28,29)24-15-26-21-9-6-18(30-2)14-20(21)25(24)27-17-5-10-22-23(13-17)32-12-11-31-22/h3-10,13-15H,11-12H2,1-2H3,(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWBDXYGYWIGPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC5=C(C=C4)OCCO5)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

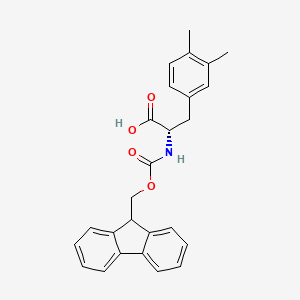

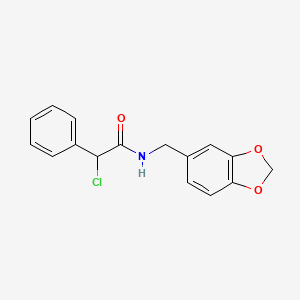

![3-[5-(Chloromethyl)-1,3,4-oxadiazol-2-YL]phenol](/img/structure/B2354037.png)

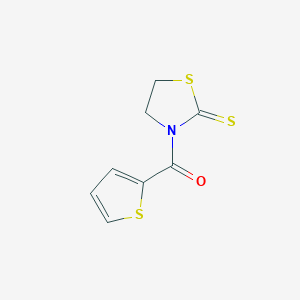

![N-[2-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]propan-2-yl]prop-2-enamide](/img/structure/B2354041.png)

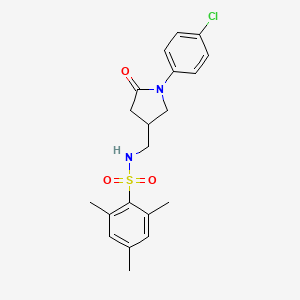

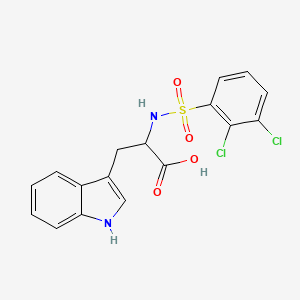

![N-(3-chlorophenyl)-4-[2-({[(4-methoxyphenyl)amino]carbonyl}amino)ethyl]piperidine-1-carboxamide](/img/structure/B2354045.png)

![4-(1-benzyl-1H-benzo[d]imidazol-2-yl)-1-(3-chloro-2-methylphenyl)pyrrolidin-2-one](/img/structure/B2354047.png)

![2-(4-Formylphenoxy)-N-[(4-piperidin-1-yloxan-4-yl)methyl]acetamide](/img/structure/B2354048.png)

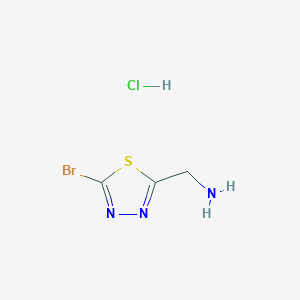

![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine dihydrochloride](/img/structure/B2354050.png)